6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Description
6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one is a synthetic coumarin derivative characterized by a chloro substituent at position 6, a hydroxyl group at position 7, a propyl chain at position 4, and a pyrrolidin-1-ylmethyl moiety at position 8. Its molecular formula is C₁₇H₁₉ClNO₃, with a molecular weight of 335.83 g/mol (calculated). This compound belongs to the chromen-2-one family, known for diverse biological activities, including antimicrobial and antitumor properties . Structural modifications at key positions (4, 6, 7, and 8) significantly influence its physicochemical and pharmacological behavior, as discussed below.
Properties
Molecular Formula |
C17H20ClNO3 |
|---|---|
Molecular Weight |
321.8 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C17H20ClNO3/c1-2-5-11-8-15(20)22-17-12(11)9-14(18)16(21)13(17)10-19-6-3-4-7-19/h8-9,21H,2-7,10H2,1H3 |
InChI Key |
GPGWGTNBTXZUPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Hydroxylation: The hydroxyl group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Alkylation: The propyl group at the 4th position can be introduced via alkylation reactions using propyl halides in the presence of a strong base such as sodium hydride.
Pyrrolidinylmethylation: The final step involves the introduction of the pyrrolidin-1-ylmethyl group at the 8th position. This can be achieved through nucleophilic substitution reactions using pyrrolidine and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The chloro group at the 6th position can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can also undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of 7-keto derivative
Reduction: Formation of 6-hydroxy derivative
Substitution: Formation of substituted derivatives at the 6th position
Scientific Research Applications
6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Substituent Variations at Position 4
The propyl group at position 4 distinguishes this compound from analogues with alternative alkyl or aromatic substituents:
- 4-Phenyl derivative : The compound 7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-6-propylchromen-2-one (C₂₆H₂₈N₂O₃) features a phenyl group at position 4, introducing aromatic π-π interactions and steric bulk, which may alter receptor binding compared to the propyl chain .
Impact : The propyl group balances lipophilicity and steric hindrance, optimizing bioavailability compared to bulkier phenyl or longer alkyl chains.
Chloro vs. Hydroxyl/Methoxy Groups at Position 6
The chloro substituent at position 6 is a critical differentiating feature:
- 6-Hydroxy/methoxy analogues : Compounds like 5,7-dihydroxy-4-propyl-2H-chromen-2-one lack the chloro group but possess hydroxyl or methoxy substituents, which enhance hydrogen-bonding capacity and polarity .
- Biological implications : Chlorine’s electronegativity may improve binding to hydrophobic enzyme pockets or reduce metabolic degradation compared to hydroxyl/methoxy groups, as seen in chlorinated coumarins with enhanced stability .
Substituent Diversity at Position 8
The pyrrolidin-1-ylmethyl group at position 8 contrasts with other nitrogenous or aliphatic moieties:
- Piperidinylmethyl variant : 7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-6-propylchromen-2-one incorporates a six-membered piperidine ring, offering increased basicity and conformational flexibility compared to the five-membered pyrrolidine .
- Prenyl chains : Natural coumarins like 5,7-dimethoxy-8-[(Z)-3'-methylbutan-1',3'-dienyl]coumarin feature prenyl groups, which enhance lipophilicity but reduce solubility .
Hydroxyl Group at Position 7
The hydroxyl group at position 7 is conserved across many coumarin derivatives:
- Methoxy derivatives: Compounds like 7-geranyloxy-6-methoxycoumarin replace the hydroxyl with methoxy or geranyloxy groups, reducing hydrogen-bond donor capacity but increasing metabolic stability .
- Biological activity : The hydroxyl group is critical for antioxidant and metal-chelating activities, as demonstrated in studies of 5,7-dihydroxycoumarins .
Comparative Data Table
Research Implications
- Chlorine’s role : The 6-chloro substituent may confer resistance to oxidative metabolism, extending half-life compared to hydroxylated analogues .
- Pyrrolidine vs. piperidine : The smaller pyrrolidine ring at position 8 may reduce steric clashes in target binding pockets compared to piperidine derivatives .
- Propyl optimization : The 4-propyl chain balances lipophilicity and solubility, making it preferable to phenyl or butyl groups for drug design .
Biological Activity
6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one, also known by its CAS number 842976-86-7, is a synthetic compound belonging to the chromenone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Structure : The chemical formula for 6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one is , with a molecular weight of approximately 321.80 g/mol. Its structure features a chromenone backbone with various substituents that contribute to its biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of 6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one against HIV. A molecular docking study has shown that this compound exhibits moderate activity against HIV-1 by interacting with the reverse transcriptase enzyme, which is crucial for viral replication. The docking results indicated favorable binding interactions, suggesting that the compound could serve as a lead structure for further development in HIV therapeutics .
| Compound | Activity | Target |
|---|---|---|
| 6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one | Moderate | HIV Reverse Transcriptase |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In vitro assays demonstrated that it possesses significant activity against various bacterial strains. Notably, it exhibited lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics, indicating potent antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 11 |
| Escherichia coli | 200 |
These findings suggest that the compound could be a promising candidate for the development of new antibacterial agents .
Case Studies
In a recent study published in MDPI, researchers synthesized several derivatives of chromenones and evaluated their biological activities. Among these derivatives, 6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one was noted for its ability to inhibit HIV replication in cell cultures while showing minimal cytotoxicity .
Another investigation focused on its mechanism of action against bacterial targets, revealing that it disrupts bacterial cell wall synthesis, which is critical for bacterial survival and replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
